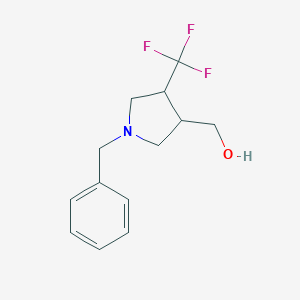
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a derivative of pyrrolidine and has been shown to have potential therapeutic applications in the treatment of various diseases. In
Mechanism Of Action
The mechanism of action of (1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood. However, it has been suggested that the compound may act on the GABAergic system in the brain, which is involved in the regulation of anxiety and addiction. It may also act on the opioid system, which is involved in the regulation of pain and reward.
Biochemical And Physiological Effects
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce anxiety and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Advantages And Limitations For Lab Experiments
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of potential therapeutic applications, making it a promising candidate for further research.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has potential side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on (1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of addiction and substance abuse disorders. Additionally, more studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Scientific Research Applications
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-anxiety properties. It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
properties
CAS RN |
168544-96-5 |
|---|---|
Product Name |
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol |
Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
[1-benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-8-17(7-11(12)9-18)6-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 |
InChI Key |
JVJIYCXIYVNRHB-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO |
synonyms |
(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-yl)-methanol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

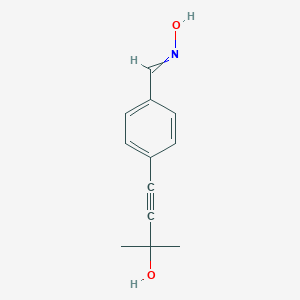
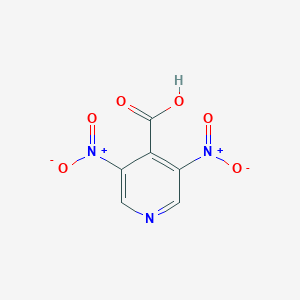
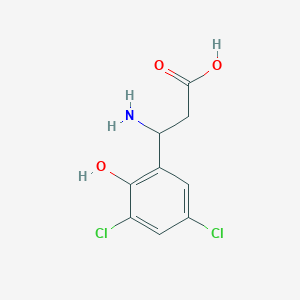
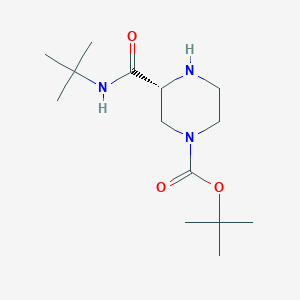
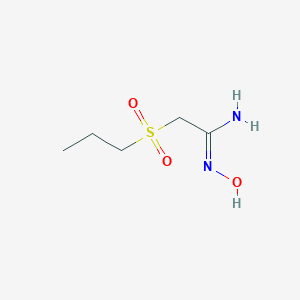
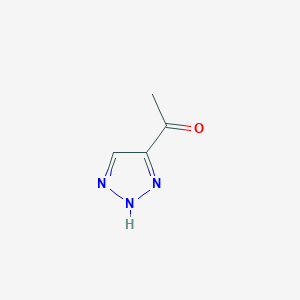
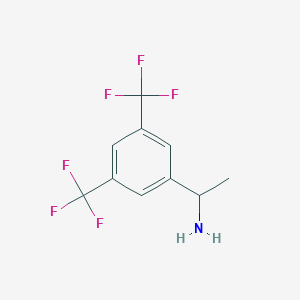
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
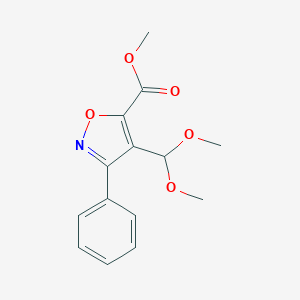
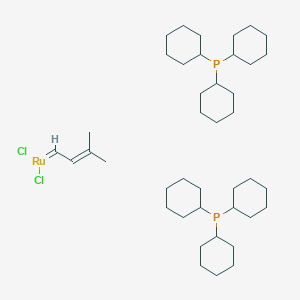
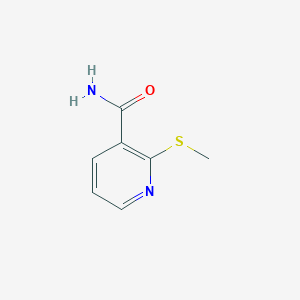
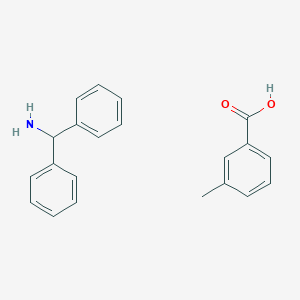
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)